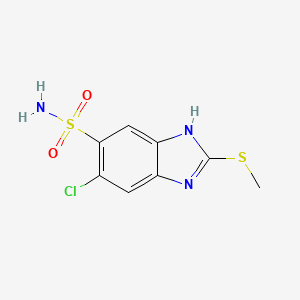
5-Chloro-2-(methylsulfanyl)-1H-benzimidazole-6-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-2-(methylsulfanyl)-1H-benzimidazole-6-sulfonamide is a chemical compound with the molecular formula C8H7ClN2S2O2. This compound is part of the benzimidazole family, which is known for its diverse biological activities. Benzimidazoles are heterocyclic aromatic organic compounds that have applications in various fields, including pharmaceuticals, agriculture, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(methylsulfanyl)-1H-benzimidazole-6-sulfonamide typically involves the following steps:
Starting Material: The synthesis begins with 5-chloro-2-nitroaniline.
Reduction: The nitro group is reduced to an amine group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Cyclization: The resulting 5-chloro-2-aminoaniline undergoes cyclization with carbon disulfide and potassium hydroxide to form the benzimidazole ring.
Sulfonation: The benzimidazole derivative is then sulfonated using chlorosulfonic acid to introduce the sulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-2-(methylsulfanyl)-1H-benzimidazole-6-sulfonamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfonamide group can be reduced to a sulfinamide or thiol using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, sodium hydride.
Major Products Formed
Oxidation: Sulfoxide, sulfone derivatives.
Reduction: Sulfinamide, thiol derivatives.
Substitution: Various substituted benzimidazole derivatives.
Applications De Recherche Scientifique
5-Chloro-2-(methylsulfanyl)-1H-benzimidazole-6-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive benzimidazole core.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors and dyes.
Mécanisme D'action
The mechanism of action of 5-Chloro-2-(methylsulfanyl)-1H-benzimidazole-6-sulfonamide involves its interaction with specific molecular targets. The compound can inhibit enzymes or proteins essential for the survival of microorganisms, leading to their death. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid, a substrate for bacterial folic acid synthesis, thereby inhibiting the enzyme dihydropteroate synthase.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Chloro-2-(methylthio)-6-(1-naphthyloxy)-1H-benzimidazole: A bioisostere of triclabendazole, used for treating fasciolosis.
5-Chloro-2-(methylsulfanyl)benzoic acid: Another benzimidazole derivative with different functional groups.
Uniqueness
5-Chloro-2-(methylsulfanyl)-1H-benzimidazole-6-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the sulfonamide and methylsulfanyl groups allows for diverse chemical modifications and potential therapeutic applications.
Propriétés
Numéro CAS |
89725-28-0 |
|---|---|
Formule moléculaire |
C8H8ClN3O2S2 |
Poids moléculaire |
277.8 g/mol |
Nom IUPAC |
6-chloro-2-methylsulfanyl-3H-benzimidazole-5-sulfonamide |
InChI |
InChI=1S/C8H8ClN3O2S2/c1-15-8-11-5-2-4(9)7(16(10,13)14)3-6(5)12-8/h2-3H,1H3,(H,11,12)(H2,10,13,14) |
Clé InChI |
HWFCLQJCFNKWMJ-UHFFFAOYSA-N |
SMILES canonique |
CSC1=NC2=CC(=C(C=C2N1)S(=O)(=O)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Methoxy-1-oxo-2-phenyl-1lambda~5~-imidazo[1,2-b]pyridazine](/img/structure/B14375128.png)

![3,3-Bis[(4-methoxyphenyl)methyl]pentane-2,4-dione](/img/structure/B14375134.png)
![1-(2,6-Dimethylphenyl)-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B14375136.png)
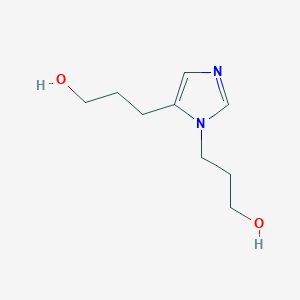
![1-{4-[(E)-(4-Bromophenyl)diazenyl]phenyl}pyrrolidine](/img/structure/B14375156.png)
![{1-[(1-Nitroacridin-9-YL)amino]butyl}phosphonic acid](/img/structure/B14375163.png)
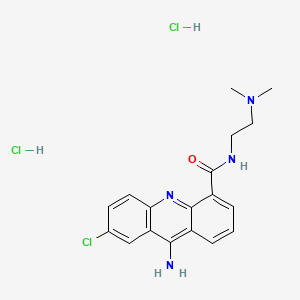

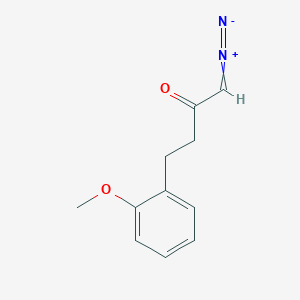

![Dimethyl (bicyclo[2.2.1]hept-5-en-2-ylidene)propanedioate](/img/structure/B14375210.png)
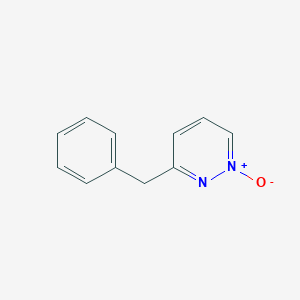
![6-Methyl-3-phenyl-1H-pyridazino[4,5-e][1,3,4]thiadiazin-5(6H)-one](/img/structure/B14375218.png)
